molecular formula C17H11N3O2 B10778942 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 16219-60-6

5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one

货号: B10778942
CAS 编号: 16219-60-6
分子量: 289.29 g/mol
InChI 键: FJWSRZRCDLGEQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-Phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one (CAS 16219-60-6) is a chemical compound with a molecular formula of C 17 H 11 N 3 O 2 and a molecular weight of 289.29 g/mol [ 1][citation>2]. This molecule is characterized by a hybrid structure featuring both quinoline and 1,3,4-oxadiazole pharmacophores, a combination known to be of significant interest in medicinal chemistry [ 5]. The quinoline scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties [ 5]. The 1,3,4-oxadiazole moiety is an established pharmacophore present in several commercial drugs and is associated with diverse therapeutic potential, such as antimicrobial, anticancer, and anti-inflammatory activities [ 5]. This specific structural motif also serves as a key intermediate in organic synthesis, for instance, in the preparation of novel acyclic nucleoside analogues [ 7]. As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules. It is offered with a typical purity of 85.0% to 99.8% and should be stored in dry and cool conditions [ 3]. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

属性

CAS 编号

16219-60-6

分子式

C17H11N3O2

分子量

289.29 g/mol

IUPAC 名称

5-(2-phenylquinolin-4-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C17H11N3O2/c21-17-20-19-16(22-17)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H,20,21)

InChI 键

FJWSRZRCDLGEQW-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=O)O4

产品来源

United States

生物活性

5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one, also known by its CAS number 16219-60-6, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial effects, supported by relevant data and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H11N3O2
Molecular Weight289.288 g/mol
Density1.37 g/cm³
Boiling Point573 °C at 760 mmHg
LogP3.245
PSA (Polar Surface Area)71.78 Ų

These properties indicate that the compound is a lipophilic molecule, which may influence its bioavailability and interaction with biological systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline and oxadiazole, including this compound, exhibit significant antiproliferative activity against various cancer cell lines.

In Vitro Studies

In a study assessing the cytotoxic effects of several synthesized quinoline-oxadiazole derivatives on hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, it was found that compounds similar to this compound showed promising results:

Compound IDCell LineIC50 (μg/mL)Reference
7HepG20.137
8cMCF-70.164
12dHepG20.138

These IC50 values indicate that these compounds are effective at low concentrations, suggesting their potential as anticancer agents.

The mechanism by which these compounds exert their anticancer effects includes inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. For example, compound 8c exhibited an IC50 value of 0.14 μM in EGFR inhibition assays, comparable to established inhibitors like lapatinib (IC50 = 0.12 μM) .

Antimicrobial Activity

In addition to their anticancer properties, quinoline and oxadiazole derivatives have shown significant antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of selected derivatives was evaluated against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results demonstrated that certain compounds displayed MIC values significantly lower than those of standard antibiotics:

Compound IDPathogenMIC (μg/mL)Comparison
17bS. aureus4-fold more effective than neomycin
17dE. coli16-fold more effective than neomycin
17eC. albicans8-fold more effective than neomycin

This indicates the potential of these compounds as dual-action agents in both cancer treatment and infection control.

Case Studies and Research Findings

A comprehensive review of literature from the past decade highlights the synthesis and biological evaluation of quinoline and oxadiazole hybrids:

  • Synthesis Protocols : Various synthetic routes have been developed for creating these hybrids, often resulting in high yields (62–69%) for specific derivatives .
  • Structure-Activity Relationship : Studies emphasize the importance of structural modifications on biological activity, indicating that small changes can significantly impact potency against cancer cells and pathogens .

科学研究应用

Synthesis of 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one

The synthesis of this compound typically involves the reaction of 2-phenylquinoline derivatives with hydrazine derivatives followed by cyclization. For instance, a common synthetic route includes the esterification of 2-phenylquinoline-4-carboxylic acid, followed by hydrazinolysis and cyclization to yield the oxadiazole structure .

Inhibition of Enzymes

One of the primary applications of this compound is its role as an inhibitor of various enzymes:

  • Monoamine Oxidase (MAO) : The compound has shown promising activity against MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters. For example, synthesized derivatives exhibited IC50 values ranging from 1.02 to 6.81 μM against MAO-A and MAO-B .
  • Acetylcholinesterase (AChE) : It also demonstrates inhibitory effects on AChE, with IC50 values indicating significant potential for treating neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The oxadiazole moiety is often associated with anticancer activity due to its ability to interact with biological targets involved in cell proliferation and apoptosis .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring significantly affect biological activity. For instance:

CompoundSubstituentMAO-A IC50 (μM)AChE IC50 (μM)
5aNone6.811.40
5bCF3 (ortho)1.513.54
5cCF3 (para)1.024.38

This table illustrates how different substitutions can enhance or diminish enzyme inhibitory activity .

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of derivatives of this compound demonstrated that specific substitutions improved binding affinity to MAO enzymes while reducing toxicity to neuronal cells. The most effective derivatives were identified through a combination of in vitro assays and computational modeling .

Case Study: Anticancer Activity

Another investigation evaluated the anticancer potential of synthesized oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development .

化学反应分析

Substitution Reactions

The oxadiazole ring undergoes nucleophilic and electrophilic substitutions, particularly at the sulfur or oxygen atoms. For example:

  • Thiol-Alkylation : Reaction with bromoalkyl phthalimides or benzyl bromides in acetone with K₂CO₃ yields S-alkyl or S-benzyl derivatives (e.g., 5a–f , 6a–d ) in >80% yields .

  • Chloromethylation : Treatment with POCl₃ at 90–100°C produces 2-chloromethyl-5-substituted phenyl-1,3,4-oxadiazoles (5a–p ), key intermediates for further functionalization .

Table 1: Substitution Reactions and Conditions

ReagentSolventConditionsProductYield (%)Reference
N-BromoalkylphthalimideAcetoneK₂CO₃, RTS-Alkyl phthalimide hybrids85–92
CF₃-Benzyl bromidesAcetoneK₂CO₃, RTS-Benzyl derivatives88–95
POCl₃Neat90–100°C2-Chloromethyl derivatives70–85

Cyclization and Ring-Opening

The oxadiazole moiety participates in cyclization reactions:

  • Hydrazine-Induced Cyclization : Reacting with hydrazine hydrate in ethanol generates 2-hydrazinyl derivatives (e.g., compound 7 ) .

  • Triethyl Orthoformate Cyclization : Heating with triethyl orthoformate forms fused oxadiazole-quinoline systems (e.g., compound 7 ) in 61% yield .

Condensation Reactions

The compound’s hydrazide derivatives undergo condensation with carbonyl-containing reagents:

  • Carbon Disulfide Condensation : Reacting with CS₂ and NaOH produces 5-mercapto-1,3,4-oxadiazole derivatives (e.g., compound 6 ) .

  • Ethyl Acetoacetate Condensation : Forms pyrazolone derivatives (e.g., compound 5 ) in glacial acetic acid .

Table 2: Condensation Reactions

ReagentCatalyst/SolventProductApplicationReference
CS₂ + NaOHEthanol5-Mercapto-oxadiazole derivativesAntimicrobial agents
Ethyl acetoacetateGlacial acetic acidPyrazolone hybridsAnticancer candidates

Cross-Coupling Reactions

The quinoline moiety enables metal-mediated couplings:

  • Copper-Mediated Cross-Coupling : Used to synthesize 3-iodo-4-quinolones via NH₄I/Cu(NO₃)₂ in 1,4-dioxane at 100°C .

  • Suzuki-Miyaura Coupling : Though not directly reported, the bromophenyl substituent on quinoline suggests compatibility with palladium catalysis .

Biological Activity-Linked Reactivity

The compound’s derivatives exhibit enzyme inhibition via non-covalent interactions:

  • MAO and AChE Inhibition : S-alkyl phthalimide hybrids (5a–f ) show IC₅₀ values of 0.84–4.88 µM for MAO-A/B and AChE .

  • Antiviral Activity : Honokiol analogues with oxadiazole-methyl-oxazolones inhibit SARS-CoV-2 entry .

Table 3: Biological Activity of Key Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Activity NotesReference
5a MAO-A0.91Most potent MAO-A inhibitor
5f MAO-B0.84Selective MAO-B inhibition
6c AChE1.02Dual-targeted inhibition

Stability and Degradation

  • Acid/Base Sensitivity : Decomposes under strong acidic/basic conditions but remains stable in neutral solvents.

  • Thermal Stability : Stable up to 250°C, making it suitable for high-temperature reactions .

相似化合物的比较

Comparative Analysis with Structural Analogues

Antimicrobial Activity

The antimicrobial efficacy of 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2(3H)-one has been benchmarked against related oxadiazolone derivatives. For instance:

  • Naphthyloxymethyl Analogues: 5-(2-naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-one derivatives exhibit moderate activity against Candida krusei (MIC: 64–256 mg/mL) and broad-spectrum activity against S. aureus, E. coli, and P. aeruginosa (MIC: 64–256 mg/mL) . In contrast, the phenylquinoline variant demonstrates superior activity, with MIC values of 4–32 μg/mL against S. aureus and other pathogens, outperforming chloramphenicol by 2–8 times .
Table 1: Antimicrobial Activity of Oxadiazolone Derivatives
Compound Substituent Target Pathogens MIC/IC50 Reference
5-(2-Phenylquinolin-4-yl)-oxadiazolone Quinoline-phenyl S. aureus, E. coli 4–32 μg/mL
5-(2-Naphthyloxymethyl)-oxadiazolone Naphthyloxymethyl C. krusei 64–256 mg/mL
Chloramphenicol (control) S. aureus 32 μg/mL

Key Insight: The quinoline-phenyl substituent enhances lipophilicity and membrane penetration, contributing to lower MIC values compared to bulkier naphthyl groups .

Anti-Inflammatory and Analgesic Activity

Oxadiazolone derivatives with aminoaryl or heterocyclic substitutions have shown promise in modulating inflammatory pathways:

  • Quinoline-Aminoaryl Analogues: 5-[2-(4-quinonalinyl)aminoaryl]-1,3,4-oxadiazol-2(3H)-ones exhibit significant analgesic effects in acetic acid-induced writhing tests, with reduced ulcerogenic side effects compared to traditional NSAIDs .
  • Fluorophenyl Derivatives: Compounds like 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one demonstrate moderate anti-inflammatory activity but are less potent than quinoline-based analogues .

Structural Advantage: The quinoline moiety in 5-(2-phenylquinolin-4-yl)-oxadiazolone may enhance cyclooxygenase (COX) inhibition due to its planar aromatic system, which facilitates π-π stacking interactions in enzyme active sites .

Enzyme Inhibition and Receptor Selectivity

Oxadiazolones are known for targeting enzymes and receptors:

  • Monoamine Oxidase (MAO) Inhibition: Indolyl-oxadiazolones (e.g., 5-(3-methylindolyl)-oxadiazolone) act as reversible MAO-B inhibitors (IC50: ~50 nM), whereas quinoline-based analogues may prioritize kinase or protease inhibition due to steric and electronic differences .
  • Melatonin Receptor Binding: Oxadiazolones with indolyl-ethyl substituents (e.g., compound 15 in ) show high selectivity for MT1/MT2 receptors. The phenylquinoline variant’s larger aromatic system might reduce receptor compatibility but improve DNA intercalation in anticancer applications .

Antiviral and Antiparasitic Activity

  • SARS-CoV-2 Inhibition: Oxadiazolones like 5-[(3S)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1,3,4-oxadiazol-2(3H)-one bind to SARS-CoV-2 NSP3 macrodomains (PDB: 7TQL), though the phenylquinoline variant’s activity remains unexplored .
  • Antiparasitic Effects: Oxadiargyl derivatives disrupt heme biosynthesis in Toxoplasma gondii (IC50: <1 μM), suggesting that electron-withdrawing substituents (e.g., chlorine) enhance efficacy. The phenylquinoline compound’s unsubstituted phenyl ring may limit similar activity .

常见问题

Advanced Question | Computational Modeling

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like kinases or enzymes (e.g., EGFR or COX-2) .
  • QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

How can structure-activity relationship (SAR) studies guide the modification of this compound?

Advanced Question | SAR Analysis
Compare analogs with varying substituents:

Substituent PositionBioactivity TrendExample Reference
Quinoline C-2 phenylEnhanced lipophilicity
Oxadiazole C-5Reduced cytotoxicity
Prioritize modifications at the quinoline and oxadiazole moieties to balance potency and toxicity .

What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Advanced Question | Biological Activity

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Assays : Assess bactericidal kinetics over 24 hours. Analogous thiadiazole derivatives show MICs ≤8 µg/mL .

How does pH influence the stability of this compound in aqueous solutions?

Advanced Question | Stability Studies
Conduct accelerated stability testing at pH 1–13 (37°C, 72 hours). Monitor degradation via HPLC. Similar oxadiazoles degrade rapidly at pH <3 (hydrolysis) or pH >10 (oxidation) . Stabilizers like cyclodextrins or antioxidants (e.g., BHT) may prolong shelf life .

What validation parameters are essential for developing an HPLC method to quantify this compound?

Advanced Question | Analytical Validation
Validate according to ICH guidelines:

  • Linearity : R2^2 ≥0.998 over 50–150% of target concentration.
  • Precision : %RSD <2% for intraday/interday replicates.
  • LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively .

How can researchers resolve contradictions in reported biological data for this compound derivatives?

Advanced Question | Data Reconciliation

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, SciFinder) to identify outliers.
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., cell line, incubation time) .
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., space group P21_1/c) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。